Cas no 1342135-48-1 (Methyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate)

Methyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate
- 1342135-48-1
- AKOS013358352
- EN300-1106567
- methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate
- 1H-Pyrazole-1-acetic acid, 3-amino-4-methyl-, methyl ester
- Methyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate
-
- インチ: 1S/C7H11N3O2/c1-5-3-10(9-7(5)8)4-6(11)12-2/h3H,4H2,1-2H3,(H2,8,9)
- InChIKey: PSRWZZVUZQHUSM-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CN1C=C(C)C(N)=N1)=O
計算された属性
- せいみつぶんしりょう: 169.085126602g/mol
- どういたいしつりょう: 169.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 70.1Ų
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- ふってん: 316.9±32.0 °C(Predicted)
- 酸性度係数(pKa): 3.35±0.10(Predicted)
Methyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106567-0.05g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1106567-2.5g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1106567-10.0g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 10g |
$4729.0 | 2023-05-23 | ||
Enamine | EN300-1106567-1g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1106567-0.1g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1106567-0.25g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1106567-1.0g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 1g |
$1100.0 | 2023-05-23 | ||
Enamine | EN300-1106567-10g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1106567-0.5g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1106567-5.0g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 5g |
$3189.0 | 2023-05-23 |
Methyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
Methyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetateに関する追加情報
Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate: A Comprehensive Overview
Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate, also known by its CAS number 1342135-48-1, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of organic compounds known as pyrazole derivatives, which are widely studied for their versatility and biological activity. The molecule consists of a pyrazole ring substituted with an amino group, a methyl group, and an acetate ester group, making it a valuable intermediate in organic synthesis.
The structure of Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate is characterized by a five-membered pyrazole ring, which is a heterocyclic aromatic compound containing two nitrogen atoms. The substitution pattern on the pyrazole ring plays a crucial role in determining its chemical reactivity and biological activity. The presence of the amino group (-NH2) at position 3 and the methyl group (-CH3) at position 4 adds to the complexity and functionality of the molecule. The acetate ester group (-OAc) attached to the pyrazole ring further enhances its solubility and reactivity, making it suitable for various synthetic transformations.
Recent studies have highlighted the potential of Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate in drug discovery and development. Its ability to act as a bioisostere or a scaffold for designing new drugs has been explored in several research papers. For instance, researchers have investigated its role in the development of anti-inflammatory agents, where the compound's ability to inhibit certain enzymes involved in inflammation has shown promising results. Additionally, its application in the synthesis of kinase inhibitors has been reported, suggesting its potential in treating various diseases such as cancer and neurodegenerative disorders.
In the field of materials science, Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate has been utilized as a precursor for the synthesis of advanced materials with tailored properties. Its ability to form coordination complexes with metal ions has been exploited in the development of new catalysts and sensors. Recent advancements in green chemistry have also led to the exploration of this compound as an environmentally friendly alternative to traditional reagents in organic synthesis.
The synthesis of Methyl 2-(3-amino-4-methylpyrazolium) derivatives has been optimized using various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the efficiency of the synthesis process but also contribute to the sustainability of chemical manufacturing. The use of renewable feedstocks and energy-efficient techniques has further solidified the compound's position as a key player in modern organic chemistry.
From an environmental standpoint, Methyl 2-(3-amino... compounds have been studied for their biodegradability and eco-friendliness. Research indicates that these compounds exhibit low toxicity and are rapidly degraded under aerobic conditions, making them suitable for applications where environmental impact is a concern.
In conclusion, Methyl 2-(3-amino... continues to be a focal point in both academic research and industrial applications. Its unique chemical properties, combined with recent advancements in synthetic methodologies and green chemistry practices, ensure that this compound will remain relevant in driving innovation across multiple disciplines.
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